An In-Depth Technical Guide to the Discovery and Isolation of 4,14-Retro-retinol and its Hydroxylated Metabolite
An In-Depth Technical Guide to the Discovery and Isolation of 4,14-Retro-retinol and its Hydroxylated Metabolite
Abstract
The retinoid family, derivatives of vitamin A, comprises a class of potent signaling molecules essential for vision, cellular differentiation, and immune function.[1] While the biological activities of classical retinoids like all-trans-retinoic acid are well-established, the discovery of retro-retinoids has unveiled a novel, non-canonical signaling paradigm. This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of a pivotal member of this class, 4,14-retro-retinol, and its biologically active metabolite, 14-hydroxy-4,14-retro-retinol (14-HRR). We will explore the initial identification of these compounds in diverse biological systems, from the bovine eye to cultured lymphocytes, and present detailed, field-proven methodologies for their extraction, purification, and spectroscopic characterization. This document is intended for researchers, chemists, and drug development professionals engaged in retinoid research and cellular signaling.
Introduction: A Paradigm Shift in Retinoid Signaling
For decades, the central dogma of retinoid action centered on the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-inducible transcription factors. However, the identification of retro-retinoids has challenged this paradigm by revealing a distinct signaling pathway that originates in the cytoplasm or at the cell membrane.[2] These molecules, characterized by a conjugated polyene system shifted relative to the cyclohexenyl ring, mediate rapid, non-genomic effects.
The first bioactive retro-retinoid to be discovered was 14-hydroxy-4,14-retro-retinol (14-HRR), a metabolite of retinol.[3] It was identified as a crucial third intracellular messenger derived from vitamin A, alongside retinal and retinoic acid.[3][4] 14-HRR is a potent mediator of cell growth and proliferation, particularly for lymphocytes, which do not utilize retinoic acid for this purpose.[4] This discovery underscored that different cell lineages could harness distinct vitamin A metabolites for specific functions. Further research has shown that 14-HRR's activity is often balanced by an antagonistic relationship with another retro-retinoid, anhydroretinol, which acts as a growth inhibitor.[5]
This guide will first detail the seminal discoveries of these retro-retinoids and then provide the technical protocols necessary for their study.
Discovery and Biological Sources
The journey to understanding 4,14-retro-retinol and its derivatives involves discoveries in two distinct biological contexts: cultured human cells and the bovine eye.
Identification of 14-Hydroxy-4,14-retro-retinol in Cell Culture
The first identification of a bioactive retro-retinoid came from studies on retinol-dependent, yet retinoic acid-independent, B lymphocytes.[4] Researchers observed that these cells, along with other cell lines like HeLa, fibroblasts, and leukemia cells, metabolized retinol into a more polar, optically active compound.[3] This compound was shown to be responsible for mediating growth control at concentrations 10- to 30-fold lower than retinol itself.[6] Through rigorous spectroscopic analysis, this metabolite was identified as 14-hydroxy-4,14-retro-retinol (14-HRR) .[3] The initial isolation from large-scale cultures of lymphoblastoid and HeLa cells was a landmark achievement, establishing 14-HRR as a novel second messenger in a non-canonical retinoid pathway.[3]
Discovery of 4,14-Retro-retinol in the Bovine Eye
In 2003, a new retro-retinoid was identified in the bovine eye by Gollapalli and Rando.[2] Their work on the enzymes of the visual cycle led to the discovery of 4,14-retro-retinol . This finding was significant as it placed a retro-retinoid within the complex machinery of vision, a system intricately dependent on classical retinoid isomers like 11-cis-retinal. While the precise physiological role of 4,14-retro-retinol in the eye is still under investigation, its presence suggests that retro-retinoid metabolism may be more widespread and functionally diverse than previously appreciated.
Isolation and Purification Methodologies
The isolation of retro-retinoids is challenging due to their lipophilic nature and sensitivity to light, oxygen, and acid. All procedures must be performed under dim yellow or red light, using degassed solvents and light-protected glassware.[7]
Workflow for Isolation from Biological Sources
The general workflow for isolating retro-retinoids involves lipid extraction, followed by multi-step chromatographic purification. The choice between normal-phase and reverse-phase chromatography is critical, as they offer different selectivities for these structurally similar isomers.[7][8]
Figure 1. General workflow for the isolation and purification of retro-retinoids.
Detailed Protocol: Isolation of 14-HRR from Cell Culture
This protocol is adapted from the methods used in the initial discovery of 14-HRR from HeLa and lymphoblastoid cell lines.[3]
Materials:
-
Cell pellet (from large-scale culture, e.g., 80 L)
-
Hexane (HPLC grade, degassed)
-
Ethyl Acetate (HPLC grade, degassed)
-
Methanol (HPLC grade, degassed)
-
Water (HPLC grade, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Neutral Alumina (Activity V)
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Lipid Extraction:
-
Homogenize the cell pellet in a suitable buffer.
-
Perform a liquid-liquid extraction of the total lipids using a hexane:ethyl acetate solvent system.
-
Pool the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
-
Initial Purification (Alumina Chromatography):
-
Redissolve the dried lipid extract in a minimal volume of hexane.
-
Apply the extract to a column of neutral alumina (Activity V).
-
Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., 10% to 100% ethyl acetate).
-
Collect fractions and monitor by TLC or analytical HPLC to identify those containing retinoids. Pool the relevant fractions and evaporate the solvent.
-
-
Final Purification (Reverse-Phase HPLC):
-
Redissolve the semi-purified retinoid fraction in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with an isocratic or gradient mobile phase, such as methanol/water (e.g., 95:5 v/v).[6]
-
Monitor the elution profile at the characteristic absorbance maximum of retro-retinoids (~350 nm).
-
Collect the peak corresponding to 14-HRR. The natural product isolated from cells is often a mixture of enantiomers.[3]
-
Evaporate the solvent immediately and store the purified compound at -80°C under argon or nitrogen.
-
Structural Elucidation and Characterization
Confirming the unique retro-polyene structure of 4,14-retro-retinol and 14-HRR requires a combination of spectroscopic techniques.
UV-Visible Spectroscopy
Retro-retinoids possess a distinct UV-Vis absorption spectrum that differentiates them from classical retinoids like all-trans-retinol (λmax ≈ 325 nm). The extended and shifted conjugated double bond system in the retro structure results in a significant bathochromic (red) shift.
| Compound | λmax (in Methanol/Ethanol) | Molar Extinction Coefficient (ε) | Reference |
| all-trans-Retinol | ~325 nm | ~50,000 M⁻¹cm⁻¹ | [1] |
| 14-Hydroxy-4,14-retro-retinol (14-HRR) | ~348 nm (with vibronic fine structure) | ~54,000 M⁻¹cm⁻¹ | [6] |
| 4,14-Retro-retinol | ~348 nm (predicted) | Not reported | [9] |
The absorption spectrum of 14-HRR exhibits a strong peak at approximately 348 nm with a well-resolved vibronic structure, which is a hallmark of the retro-retinoid polyene chain.[6] A smaller cis peak is often observed around 252 nm.[6]
Mass Spectrometry
Mass spectrometry is crucial for determining the molecular weight and elemental composition.
-
4,14-Retro-retinol: Has a molecular formula of C₂₀H₃₀O and a molecular weight of approximately 286.5 g/mol .[9]
-
14-Hydroxy-4,14-retro-retinol (14-HRR): Has a molecular formula of C₂₀H₃₀O₂ and a molecular weight of approximately 302.45 g/mol . High-resolution mass spectrometry (HRMS) of synthetic 14-HRR has confirmed its elemental composition.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive structural proof by elucidating the carbon-hydrogen framework. While complete NMR data for the original natural products is scarce in the literature, data from synthetic standards has been published. The following is a summary of key expected ¹H NMR signals for the (14R)-14-HRR stereoisomer in CDCl₃, which would distinguish it from all-trans-retinol.
| Proton Assignment (Hypothetical) | Chemical Shift (δ) Range (ppm) | Multiplicity | Key Feature |
| Olefinic Protons | 5.5 - 7.0 | d, dd, m | Complex patterns characteristic of the conjugated retro-polyene system. |
| H-15 (CH₂OH) | ~4.2 | d | Protons adjacent to the primary alcohol. |
| H-14 (CHOH) | ~4.0 - 4.5 | m | Proton on the carbon bearing the secondary alcohol. |
| Methyl Protons (C-16, C-17, C-18, C-19, C-20) | 1.0 - 2.0 | s | Multiple singlet signals for the various methyl groups. |
Note: This is a generalized representation. Specific chemical shifts and coupling constants from the primary literature should be consulted for definitive identification.
Biological Activity and Signaling Pathway
The discovery of 14-HRR necessitated the creation of a new model for retinoid signaling, operating independently of nuclear receptor-mediated gene transcription.
Figure 2. The retro-retinoid signaling pathway illustrating the agonist/antagonist relationship.
The biological effects of 14-HRR are mediated through a cytoplasmic or membrane-associated pathway, suggesting a second-messenger role.[2] Its primary function is to promote cell proliferation and survival, an effect that is potently and reversibly inhibited by anhydroretinol (AR).[2] This agonist/antagonist relationship is a cornerstone of the retro-retinoid signaling axis and implies competition for a common, yet-to-be-fully-characterized receptor or binding protein.[6] This mode of action, which does not require new mRNA or protein synthesis for its initial effects, distinguishes it fundamentally from the genomic action of retinoic acid.[2]
Conclusion and Future Directions
The discoveries of 4,14-retro-retinol and 14-hydroxy-4,14-retro-retinol have significantly broadened our understanding of vitamin A metabolism and signaling. They represent a class of molecules that operate outside the classical nuclear receptor pathways, opening new avenues for research in cell biology, immunology, and ophthalmology. The methodologies outlined in this guide provide the foundation for researchers to isolate and study these labile but powerful signaling molecules.
Future research should focus on several key areas:
-
Receptor Identification: The definitive identification and characterization of the cytoplasmic receptor(s) for 14-HRR and anhydroretinol remain a critical unmet goal.
-
Enzymology: Elucidating the specific enzymes responsible for the conversion of retinol to retro-retinoids in various tissues will be crucial for understanding the regulation of this pathway.
-
Physiological Roles: Further investigation into the role of 4,14-retro-retinol in the eye and the broader physiological and pathophysiological functions of the retro-retinoid pathway is warranted.
By building on the foundational work described herein, the scientific community can continue to unravel the complexities of retinoid biology and potentially harness this unique signaling pathway for therapeutic benefit.
References
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- Buck J, et al. Retro-retinoids in regulated cell growth and death. (1993). PubMed - NIH. This article discusses the different molecular mechanisms of vitamin A metabolites, including retro-retinoids, and their role in signal transduction.
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4,14-Retro-retinol | C20H30O | CID 5378255. PubChem - NIH. This entry provides chemical and physical properties, spectral information, and identifiers for 4,14-Retro-retinol. [Link]
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Derguini F, Nakanishi K, Hämmerling U, Buck J. Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol. (1994) Biochemistry. PubMed. This paper describes the first isolation and characterization of 14-HRR from cell cultures and its biological activity. [Link]
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Kim YK, Quadro L. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. (2010) Methods in Molecular Biology. PubMed Central. This article describes a reverse-phase HPLC isocratic method for the analysis of retinoids. [Link]
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Derguini F, et al. (14RS)- 14-Hydroxy-4,14-retro-retinol+. (1994). Columbia University. This document provides detailed information on the synthesis and characterization of 14-HRR, including UV and NMR data. [Link]
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Moise AR, et al. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. (2007). PMC - NIH. This article discusses various pathways of retinoid metabolism and provides comparative UV absorbance data. [Link]
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Kane MA, et al. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC - NIH. This paper provides detailed HPLC methods for the separation of various retinoid isomers. [Link]
- Gollapalli DR, Rando RR. The specific binding of retinoic acid to RPE65 and approaches to the treatment of macular degeneration. (2004). This paper references the 2003 discovery of 4,14-retro-retinol in the bovine eye.
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Buck J, et al. Intracellular Signaling by 14-hydroxy-4,14-retro-retinol. (1991) Science. PubMed - NIH. This is the seminal paper describing the discovery of 14-HRR as a novel second messenger derived from retinol. [Link]
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Blaner WS. Retinol and retinyl esters: biochemistry and physiology. (2019). PubMed Central. This review provides a broad overview of retinoid metabolism, including retro-retinoids. [Link]
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